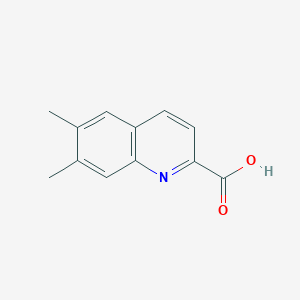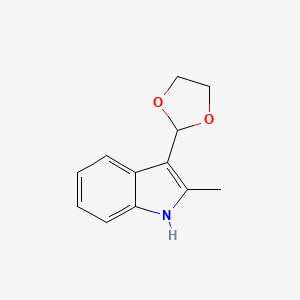
3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-dioxolan-2-il)-2-metil-1H-indol es un compuesto heterocíclico que presenta tanto un anillo de indol como un anillo de dioxolano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Un método común implica la acetalización de aldehídos o cetonas con etilenglicol en presencia de un catalizador ácido para formar el anillo de dioxolano . El anillo de indol se puede introducir luego a través de diversas rutas sintéticas, como la síntesis de indol de Fischer o la síntesis de indol de Bartoli.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala, utilizando reactores de flujo continuo y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de catalizadores y solventes que sean fácilmente reciclables y ecológicos también es una consideración en entornos industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(1,3-dioxolan-2-il)-2-metil-1H-indol puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El anillo de dioxolano se puede oxidar para formar compuestos carbonílicos correspondientes.
Reducción: El anillo de indol se puede reducir bajo condiciones específicas para formar derivados de indolina.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio o tetróxido de osmio.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbón o hidruro de litio y aluminio.
Sustitución: Acilación o alquilación de Friedel-Crafts utilizando cloruro de aluminio como catalizador.
Principales productos formados
Oxidación: Formación de compuestos carbonílicos.
Reducción: Formación de derivados de indolina.
Sustitución: Formación de diversos indoles sustituidos.
Aplicaciones Científicas De Investigación
3-(1,3-dioxolan-2-il)-2-metil-1H-indol tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Posible uso en el desarrollo de sondas fluorescentes para detectar biomoléculas específicas.
Medicina: Investigado por su potencial como farmacóforo en el diseño de fármacos.
Industria: Utilizado en la síntesis de materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 3-(1,3-dioxolan-2-il)-2-metil-1H-indol depende de su aplicación. En sistemas biológicos, puede interactuar con enzimas o receptores específicos, alterando su actividad. El anillo de dioxolano puede actuar como un grupo protector para compuestos carbonílicos, previniendo reacciones no deseadas durante las transformaciones sintéticas .
Comparación Con Compuestos Similares
Compuestos similares
1,3-dioxano: Similar en estructura pero con un anillo de seis miembros.
1,2-dioxolano: Un isómero con átomos de oxígeno adyacentes.
Indol: Carece del anillo de dioxolano pero comparte la porción de indol.
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole |
InChI |
InChI=1S/C12H13NO2/c1-8-11(12-14-6-7-15-12)9-4-2-3-5-10(9)13-8/h2-5,12-13H,6-7H2,1H3 |
Clave InChI |
KIRFYWHTEUXUQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)C3OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



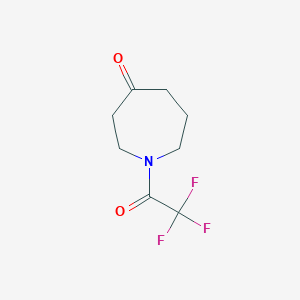
![N'-[(Trimethylsilyl)oxy]benzenecarboximidamide](/img/structure/B11896240.png)

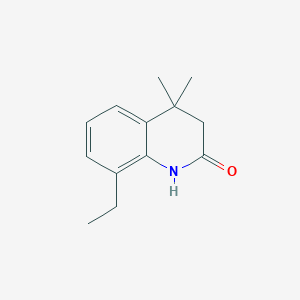




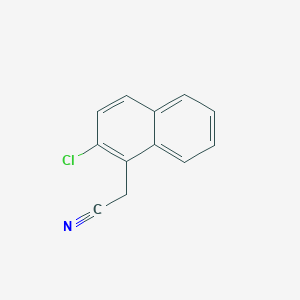

![4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline](/img/structure/B11896308.png)

